Auramine O free base is a member of the class of imines that is benzophenone imine carrying two dimethylamino substituents at positions 4 and 4'. The hydrochloride salt is the biological stain 'auramine O' It has a role as a fluorochrome and a histological dye. It is an imine, a tertiary amino compound and a substituted aniline. It is a conjugate base of an auramine O(1+).
C.i. solvent yellow 34 appears as yellow crystalline powder or yellow needles.
An aniline dye used as a disinfectant and an antiseptic agent. It is weakly fluorescing and binds specifically to certain proteins.
Auramine
CAS No.: 492-80-8
Cat. No.: VC0007746
Molecular Formula: C17H21N3
Molecular Weight: 267.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 492-80-8 |
---|---|
Molecular Formula | C17H21N3 |
Molecular Weight | 267.37 g/mol |
IUPAC Name | 4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline |
Standard InChI | InChI=1S/C17H21N3/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4/h5-12,18H,1-4H3 |
Standard InChI Key | JPIYZTWMUGTEHX-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C |
Canonical SMILES | CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C |
Appearance | Solid powder |
Boiling Point | 330.5 °C |
Colorform | YELLOW OR COLORLESS PLATES FROM ALCOHOL |
Melting Point | 136.0 °C 136 °C |
Introduction
Chemical Composition and Physical Properties
Auramine O, chemically designated as 4,4'-(imidocarbonyl)bis(N,N-dimethylaniline) hydrochloride, is a hydrochloride salt derived from the condensation of N,N-dimethyl-p-phenylenediamine with formaldehyde. The compound crystallizes as yellow flakes or powder and exhibits distinct spectral characteristics critical to its function as a fluorescent probe .
Structural and Solubility Characteristics
The molecular formula of Auramine O is C₁₇H₂₂ClN₃, with a molecular weight of 303.84 g/mol. Its structure features two N,N-dimethylaniline groups linked by an imidocarbonyl bridge, which contributes to its planar conformation and fluorescence properties . The compound is sparingly soluble in water (10 g/L at 20°C) but dissolves readily in ethanol and glycerol, making it suitable for aqueous and non-polar formulations .
Table 1: Key Physical Properties of Auramine O
Stability and Reactivity
Auramine O is stable under inert atmospheric conditions but degrades upon exposure to strong oxidizing agents. Its fluorescence is pH-dependent, with optimal staining performance observed at pH 6–7 . The compound’s stability in aqueous solutions enables its use in long-term diagnostic assays, though photobleaching can occur under prolonged UV exposure .
Biological and Diagnostic Applications
Auramine O’s affinity for mycolic acids in mycobacterial cell walls has established it as a cornerstone in fluorescent microscopy for diagnosing tuberculosis and leprosy.
Fluorescent Staining of Acid-Fast Bacilli
In the Truant and Churukian staining protocols, Auramine O binds to mycolic acids, forming a fluorescent complex detectable under blue light excitation (460 nm). This method outperforms traditional Ziehl-Neelsen (ZN) staining in sensitivity, particularly in paucibacillary cases. A comparative study on leprosy diagnosis demonstrated Auramine O’s sensitivity of 65.5% in slit skin smears and 77.9% in tissue sections, surpassing ZN’s 59.3% .
Table 2: Diagnostic Performance of Auramine O vs. Ziehl-Neelsen Staining
Parameter | Auramine O (Tissue Sections) | Ziehl-Neelsen |
---|---|---|
Sensitivity | 77.9% | 59.3% |
Specificity | 89.5% | 92.1% |
Detection Time | 10–15 minutes | 30–45 minutes |
Molecular and Cellular Interactions
Auramine O’s mechanism involves intercalation into the hydrophobic regions of bacterial cell walls, enhancing fluorescence quantum yield upon binding. This property is exploited in flow cytometry and drug delivery studies, where its uptake kinetics in macrophages are monitored to assess phagocytic activity .
Ultrafast spectroscopic studies have elucidated Auramine O’s excited-state dynamics, which are influenced by solvent interactions and intramolecular rotation.
Solvent-Dependent Relaxation Pathways
Femtosecond lensing experiments revealed biphasic relaxation kinetics:
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Fast Component (0.5–2 ps): Attributed to torsional motion of the dimethylaniline groups in the S₁ excited state.
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Slow Component (~100 ps): Corresponds to non-radiative decay to the ground state .
Solvent viscosity and hydrogen-bonding capacity modulate these dynamics. For instance, in glycerol (η = 945 cP), rotational diffusion is hindered, prolonging fluorescence lifetime compared to ethanol (η = 1.08 cP) .
Theoretical Insights
Density functional theory (DFT) calculations suggest that the S₁ state adopts a twisted intramolecular charge transfer (TICT) configuration, with a 90° dihedral angle between the aniline rings. This conformational change reduces orbital overlap, quenching fluorescence in low-viscosity solvents .
Toxicology and Human Health Risks
Despite its diagnostic utility, Auramine O poses significant toxicity risks, necessitating stringent handling protocols.
Acute Poisoning Case Study
A fatal case involved a 45-year-old female who ingested 10 g of Auramine O, resulting in:
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Gastrointestinal Effects: Hemorrhagic gastritis, vomiting.
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Neurotoxicity: Generalized tonic-clonic seizures, coma (GCS 5/15).
The estimated human lethal dose (222 mg/kg) is markedly lower than the murine LD₅₀ (480 mg/kg), underscoring species-specific susceptibility .
Carcinogenicity and Regulatory Status
Auramine O is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC, linked to bladder and liver tumors in chronic rodent studies. The free base (Solvent Yellow 34) was banned in the U.S. in 1976, though the hydrochloride salt remains regulated under occupational exposure limits .
Spectroscopic Characterization and Analytical Methods
Auramine O’s spectral properties are foundational to its quantitative analysis in biological and environmental samples.
Absorption and Fluorescence Profiling
In aqueous solution, Auramine O exhibits dual absorption peaks at 370 nm (ε = 12,000 M⁻¹cm⁻¹) and 432 nm (ε = 36,000 M⁻¹cm⁻¹), with fluorescence emission maximized at 550 nm .
Table 3: Spectroscopic Parameters in Various Solvents
Solvent | λabs (nm) | λem (nm) | Quantum Yield |
---|---|---|---|
Water | 432 | 550 | 0.03 |
Ethanol | 435 | 555 | 0.05 |
Glycerol | 438 | 560 | 0.12 |
Chromatographic Detection
High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 430 nm) achieves a limit of detection (LOD) of 0.1 µg/mL in serum, facilitating pharmacokinetic studies .
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